[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine
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Overview
Description
[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine: is an organic compound with the molecular formula C14H17NOS. This compound features a methoxyphenyl group attached to an ethyl chain, which is further connected to a thiophen-2-ylmethyl-amine group. The presence of both aromatic and heterocyclic structures in its composition makes it a compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 24736 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Similar compounds have been found to have a variety of effects, such as inhibiting viral replication, reducing inflammation, killing cancer cells, and more .
Biochemical Analysis
Biochemical Properties
[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition suggests that this compound may modulate neurotransmitter levels, impacting various physiological processes.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, variations in cytoplasmic calcium concentration play a crucial role in cell proliferation, differentiation, apoptosis, and gene expression . By affecting these pathways, this compound can alter cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit store-operated calcium entry (SOCE) in Jurkat cells with an IC50 of 12 μM . This inhibition affects calcium influx, which is critical for various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating neurotransmitter levels and influencing cellular signaling pathways. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s interactions with monoamine oxidase and other enzymes suggest its role in modulating neurotransmitter levels and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function. The compound’s distribution within specific cellular compartments can determine its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall effects on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling is performed under controlled conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol. The reaction mixture is heated to a specific temperature to facilitate the coupling process, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetone: Similar in structure but lacks the thiophen-2-ylmethyl-amine group.
Indole Derivatives: Share aromatic and heterocyclic features but differ in the specific functional groups attached.
Uniqueness
The uniqueness of [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine lies in its combination of a methoxyphenyl group with a thiophen-2-ylmethyl-amine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-11(15-10-14-4-3-9-17-14)12-5-7-13(16-2)8-6-12/h3-9,11,15H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTOMHLXNQRXGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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